molecular formula C12H12O4 B14613394 Acetic acid--naphthalene-1,8-diol (1/1) CAS No. 60548-85-8

Acetic acid--naphthalene-1,8-diol (1/1)

Cat. No.: B14613394
CAS No.: 60548-85-8
M. Wt: 220.22 g/mol
InChI Key: KJKKZMOVLFPJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution and Contemporary Significance of Co-crystallization in Molecular Solid-State Research

The history of co-crystals dates back to 1844 with Friedrich Wöhler's synthesis of quinhydrone from quinone and hydroquinone. guidechem.com For many years, such multi-component molecular solids were discovered sporadically and often by serendipity. However, the rise of crystal engineering in the late 20th century transformed the field from observational to intentional. The term 'crystal engineering' was defined by G. M. J. Schmidt and later popularized by Gautam Desiraju as "the understanding of intermolecular interactions in the context of crystal packing and the utilization of such understanding in the design of new solids with desired physical and chemical properties". acs.org

In contemporary science, co-crystallization has emerged as a highly significant and versatile technique. It is particularly prominent in the pharmaceutical industry, where it is used to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as their solubility, stability, dissolution rate, and bioavailability, without altering the covalent structure of the drug molecule itself. commonorganicchemistry.comubc.camdpi.commdpi.com Beyond pharmaceuticals, co-crystallization is employed to create novel materials with tailored optical, electronic, and mechanical properties. mdpi.com This strategic manipulation of the solid state allows scientists to fine-tune material performance for a wide array of applications.

Fundamental Principles of Crystal Engineering Applied to Multi-component Organic Solids

Crystal engineering is predicated on the principles of molecular recognition and self-assembly, guided by the predictable nature of non-covalent interactions. The primary forces leveraged in the design of organic co-crystals include hydrogen bonds, halogen bonds, and π-π stacking interactions. acs.org Of these, the hydrogen bond is the most widely used due to its strength, directionality, and specificity.

A central concept in crystal engineering is the supramolecular synthon . researchgate.net This term refers to robust and recurring intermolecular recognition motifs that can be reliably used to assemble molecules into desired architectures. For example, the carboxylic acid functional group has a very high propensity to form a hydrogen-bonded cyclic dimer, which is a common and predictable supramolecular homosynthon (an interaction between identical functional groups). researchgate.net The goal of co-crystal design is often to encourage the formation of reliable supramolecular heterosynthons (interactions between different functional groups) that can bring two or more different molecular components together in a stable, ordered crystal lattice. acs.orgacs.org The predictability and hierarchy of these synthon interactions form the strategic foundation for designing multi-component organic solids. acs.orgacs.org

Definition and Classification of Organic Co-crystals with Reference to Acetic Acid–Naphthalene-1,8-diol (B1214196) (1/1)

An organic co-crystal is a single-phase crystalline solid that consists of two or more neutral molecular components held together by non-covalent interactions, present in a definite stoichiometric ratio. guidechem.commdpi.com This definition distinguishes co-crystals from other multi-component solids:

Salts: In salts, a proton is transferred from an acidic component to a basic component, resulting in the formation of ions held together primarily by ionic bonds.

Solvates/Hydrates: In these systems, one of the components in the crystal lattice is a liquid (a solvent or water) at ambient temperature.

The classification of a multi-component system as either a co-crystal or a salt can often be predicted by the ΔpKa rule . Generally, if the difference between the pKa of the base and the pKa of the acid (ΔpKa = pKa(base) – pKa(acid)) is greater than 3-4, proton transfer is highly likely, leading to salt formation. A small or negative ΔpKa suggests a co-crystal is more probable.

In the case of Acetic acid--naphthalene-1,8-diol (1/1) , both components are acidic. Acetic acid is a carboxylic acid with a pKa of approximately 4.76. commonorganicchemistry.comubc.canih.govwikipedia.orgsciencing.com Naphthalene-1,8-diol is a significantly weaker acid, with a predicted pKa of around 6.36. guidechem.comchemicalbook.com Since there is no strong base present and the acidity difference is small, proton transfer is not expected. Therefore, if these two components form a crystalline solid, it would be classified as a co-crystal, where neutral molecules of acetic acid and naphthalene-1,8-diol are connected via hydrogen bonds.

Table 1: Physicochemical Properties of Co-crystal Components
ComponentChemical StructureMolecular FormulaMolar Mass (g/mol)Melting Point (°C)pKa
Acetic AcidAcetic Acid StructureC₂H₄O₂60.0516.6 nih.gov4.76 commonorganicchemistry.comubc.ca
Naphthalene-1,8-diolNaphthalene-1,8-diol StructureC₁₀H₈O₂160.17~140 ~6.36 (predicted) guidechem.com

Research Landscape and Scholarly Rationale for Investigating Acetic Acid–Naphthalene-1,8-diol (1/1) Co-crystal Systems

While specific experimental studies on the Acetic acid--naphthalene-1,8-diol (1/1) co-crystal are not prominent in the surveyed literature, the scholarly rationale for investigating such a system is compelling from a fundamental crystal engineering perspective. The interest lies in the unique structural properties of naphthalene-1,8-diol and the study of competitive hydrogen bonding.

Naphthalene-1,8-diol belongs to a class of compounds known as peri-disubstituted naphthalenes. The rigid naphthalene (B1677914) backbone holds the two hydroxyl groups in close spatial proximity (the peri positions). This geometry forces a strong intramolecular hydrogen bond between one hydroxyl proton and the oxygen of the adjacent hydroxyl group. acs.orgacs.orgnih.govtubitak.gov.tr This pre-organized conformation is analogous to the diamine core of "proton sponges" like 1,8-bis(dimethylamino)naphthalene (DMAN), which are known for their exceptionally high basicity due to the chelation of a proton in an intramolecular [N–H–N]⁺ bond. mdpi.comnih.gov

The primary scientific question in forming a co-crystal between naphthalene-1,8-diol and a hydrogen bond donor like acetic acid is one of supramolecular competition :

Will the strong, pre-existing intramolecular O-H···O hydrogen bond within naphthalene-1,8-diol persist?

Or will it be disrupted in favor of forming new, intermolecular O-H···O hydrogen bonds with acetic acid molecules?

The outcome of this competition provides deep insight into the hierarchy and relative strengths of different hydrogen bonding motifs. Acetic acid is a strong hydrogen bond donor and readily forms a highly stable cyclic dimer (an R²₂(8) homosynthon). The formation of a co-crystal would require this robust homosynthon or the intramolecular diol interaction to be overcome by a more favorable acid-diol heterosynthon. Studying this balance of interactions is crucial for advancing the rational design of multi-component crystals.

Table 2: Potential Supramolecular Synthons in the Acetic Acid–Naphthalene-1,8-diol System
Synthon TypeDescriptionSchematic RepresentationRole in Co-crystal Formation
Intramolecular Diol H-BondA strong hydrogen bond between the two adjacent hydroxyl groups within a single molecule of naphthalene-1,8-diol.Naphth-O-H···O-NaphthA stable interaction that must be disrupted for intermolecular heterosynthon formation to occur. Its persistence would hinder co-crystallization.
Carboxylic Acid HomodimerA robust and highly common cyclic motif where two acetic acid molecules form a pair of O-H···O hydrogen bonds.R-C(=O)O-H ··· O=C(O)-RA very stable homosynthon that competes with the formation of acid-diol heterosynthons.
Acid-Alcohol HeterosynthonAn intermolecular hydrogen bond between the carboxylic acid group of acetic acid and a hydroxyl group of naphthalene-1,8-diol.Acid-O-H···O-DiolThis is the key interaction required for the formation of the Acetic acid--naphthalene-1,8-diol co-crystal. Its energetic favorability relative to the competing synthons would determine if the co-crystal forms.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

60548-85-8

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

acetic acid;naphthalene-1,8-diol

InChI

InChI=1S/C10H8O2.C2H4O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;1-2(3)4/h1-6,11-12H;1H3,(H,3,4)

InChI Key

KJKKZMOVLFPJFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC2=C(C(=C1)O)C(=CC=C2)O

Origin of Product

United States

Theoretical Frameworks and Computational Modeling of Intermolecular Interactions in Acetic Acid–naphthalene 1,8 Diol 1/1 Co Crystals

Advanced Analysis of Hydrogen Bonding Motifs (O–H···O, C–H···O) within the Co-crystal Lattice

Hydrogen bonds are the strongest and most directional intermolecular interactions anticipated in the acetic acid–naphthalene-1,8-diol (B1214196) co-crystal, acting as the primary drivers of molecular recognition and assembly.

The most prominent interaction would be the classic and robust O–H···O hydrogen bond formed between the carboxylic acid group of acetic acid and a hydroxyl group of naphthalene-1,8-diol. Given the higher acidity of the carboxylic acid proton, it is expected to be the primary hydrogen bond donor, with a hydroxyl oxygen from the diol acting as the acceptor. The second hydroxyl group on the naphthalene-1,8-diol and the carbonyl oxygen on acetic acid provide additional sites for hydrogen bonding, potentially leading to the formation of extended one-dimensional chains or two-dimensional sheets.

Below is a table of predicted geometric parameters for the principal hydrogen bonds, based on typical values observed in similar carboxylic acid-diol co-crystals.

Interaction TypeD–H···APredicted D···A Distance (Å)Predicted H···A Distance (Å)Predicted D–H···A Angle (°)
O–H···O (Carboxylic Acid to Diol)O–H···O2.60 - 2.801.60 - 1.85165 - 180
O–H···O (Diol to Carbonyl)O–H···O2.70 - 2.901.75 - 1.95160 - 175
C–H···O (Methyl to Oxygen)C–H···O3.10 - 3.502.20 - 2.60140 - 160
C–H···O (Aromatic to Oxygen)C–H···O3.20 - 3.602.30 - 2.70130 - 150

Investigation of π-Stacking and Ancillary Non-covalent Interactions (e.g., C–H···π, Van der Waals)

The naphthalene (B1677914) moiety of naphthalene-1,8-diol provides a large, electron-rich π-system capable of engaging in significant non-covalent interactions that would further stabilize the crystal lattice.

π-Stacking Interactions: The face-to-face stacking of naphthalene rings is a well-documented stabilizing interaction in organic crystals. In the proposed co-crystal, it is anticipated that the naphthalene rings of adjacent diol molecules will arrange in a parallel-displaced or herringbone fashion to minimize π-π repulsion and maximize attractive dispersion forces. The interplanar distance in such arrangements typically falls between 3.3 and 3.8 Å. DFT calculations on similar systems have shown these interactions contribute significantly to the lattice energy.

C–H···π Interactions: These interactions involve a C–H bond (from either the methyl group of acetic acid or an aromatic C-H on a neighboring molecule) pointing towards the face of the naphthalene π-cloud. This type of bond is a key contributor to the packing of aromatic molecules and would help to link the primary hydrogen-bonded motifs.

Supramolecular Synthon Approach and Hierarchical Assembly Principles

The prediction of co-crystal structures relies heavily on the concept of supramolecular synthons , which are robust and predictable patterns of intermolecular interactions. For the acetic acid–naphthalene-1,8-diol system, the most crucial interaction is the carboxylic acid–alcohol heterosynthon . This interaction typically manifests as a cyclic motif or an open-chain pattern.

The principle of hierarchical assembly suggests that the final crystal structure is formed in a stepwise manner. First, the strongest and most directional interactions dictate the formation of primary structural motifs. In this case, the O–H···O hydrogen bonds would link acetic acid and naphthalene-1,8-diol molecules into dimers, chains, or ribbons. Subsequently, these primary assemblies would organize into the final three-dimensional structure guided by the weaker, less directional π-stacking, C–H···π, and van der Waals forces. The specific geometry of the naphthalene-1,8-diol, with its two peri-positioned hydroxyl groups, will impose significant steric and geometric constraints, influencing which synthons are ultimately formed.

Quantum Chemical Computations for Interaction Energy and Stability Assessment

To move from a qualitative prediction to a quantitative understanding, a suite of computational chemistry tools would be employed. These methods provide deep insights into the electronic structure, interaction energies, and the nature of the intermolecular contacts.

DFT is a powerful quantum mechanical method used to determine the electronic structure and energetic properties of molecules. For the acetic acid–naphthalene-1,8-diol co-crystal, DFT calculations (such as B3LYP or M06-2X with a suitable basis set like 6-311++G(d,p)) would be used to:

Optimize the geometry of the individual molecules and the co-crystal asymmetric unit.

Calculate the binding energy between the acetic acid and naphthalene-1,8-diol molecules, providing a quantitative measure of the co-crystal's stability.

Generate molecular electrostatic potential (MEP) maps to visualize the electron-rich (negative potential, likely hydrogen bond acceptors) and electron-poor (positive potential, likely hydrogen bond donors) regions of each molecule, confirming the predicted sites of interaction.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The surface is generated around a molecule, and the distance to the nearest atom outside the surface (de) and inside the surface (di) is calculated.

d_norm Surface: A normalized contact distance (d_norm) is mapped onto the surface. Intense red spots on the d_norm map highlight regions of close intermolecular contact, which typically correspond to hydrogen bonds.

2D Fingerprint Plots: These plots are histograms of di versus de, providing a quantitative summary of all intermolecular contacts. The percentage contribution of each type of interaction (e.g., O···H, H···H, C···H, C···C) to the total Hirshfeld surface area can be calculated, offering a clear picture of the relative importance of different forces in the crystal packing.

A projected table of Hirshfeld surface contact contributions for this co-crystal is presented below.

Interaction TypePredicted Contribution (%)Description
H···H~40 - 50%Represents van der Waals forces and non-specific contacts.
O···H / H···O~30 - 40%Corresponds to the crucial O–H···O and C–H···O hydrogen bonds.
C···H / H···C~10 - 15%Indicates C–H···π interactions and general van der Waals contacts.
C···C~3 - 8%Highlights the presence of π-stacking interactions.

QTAIM analysis examines the topology of the electron density (ρ) to characterize chemical bonding. This method can be applied to the DFT-calculated electron density of the co-crystal to rigorously define and classify the intermolecular interactions.

A bond critical point (BCP) between two atoms is a necessary indicator of an interaction path. The properties of the electron density at this BCP, such as the density itself (ρ) and its Laplacian (∇²ρ), reveal the nature of the bond.

For hydrogen bonds, a positive ∇²ρ and a small ρ value are characteristic of closed-shell interactions (electrostatic in nature).

The strength of the hydrogen bond correlates with the electron density at the BCP.

A QTAIM analysis would confirm the presence and characterize the strength of the predicted O–H···O and C–H···O hydrogen bonds, providing a definitive theoretical validation of the proposed interaction framework.

Molecular Electrostatic Potential Surfaces (MEPS) for Hydrogen Bond Donor/Acceptor Site Mapping

Molecular Electrostatic Potential Surfaces (MEPS) are a critical computational tool used to predict and understand intermolecular interactions, particularly in the formation of co-crystals. researchgate.net This method calculates the electrostatic potential on the electron density surface of a molecule, providing a visual map of charge distribution. mdpi.com These maps are invaluable for identifying the most probable sites for non-covalent interactions, such as hydrogen bonds, which are the primary drivers in the formation of the Acetic acid–naphthalene-1,8-diol (1/1) co-crystal. nih.gov

In MEPS analysis, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas rich in electrons and are indicative of hydrogen bond acceptor (HBA) sites. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent hydrogen bond donor (HBD) sites. researchgate.netcrystalexplorer.net The strength and directionality of these interactions can be predicted by analyzing the magnitude of the potential at these sites. acs.org

For the Acetic acid–naphthalene-1,8-diol system, MEPS analysis would be performed on each individual molecule to map their respective HBD and HBA sites.

Acetic Acid: The MEPS of acetic acid would reveal a strong positive potential (a primary HBD site) on the hydrogen atom of the hydroxyl group. crystalexplorer.net Strong negative potentials (HBA sites) would be located on the carbonyl oxygen and, to a lesser extent, the hydroxyl oxygen. crystalexplorer.net

Naphthalene-1,8-diol: The MEPS for naphthalene-1,8-diol would show positive potentials on the two hydroxyl hydrogens, marking them as HBD sites. The corresponding hydroxyl oxygens would exhibit negative potentials, identifying them as HBA sites. The close proximity of the two hydroxyl groups at the 1 and 8 positions can lead to intramolecular hydrogen bonding, which would influence the magnitude and accessibility of these sites compared to other naphthalenediols. acs.org

By mapping these surfaces, the most energetically favorable hydrogen bonding interactions, or supramolecular synthons, between acetic acid and naphthalene-1,8-diol can be predicted. The interaction between the strong HBD of the acetic acid's carboxylic acid group and a strong HBA on one of the naphthalene-1,8-diol's hydroxyl oxygens would be identified as a highly probable and stabilizing interaction. nih.gov This predictive mapping guides experimental efforts by highlighting the most likely molecular recognition events that lead to co-crystal formation. acs.org

Table 1: Predicted Hydrogen Bond Donor/Acceptor Sites from MEPS Analysis
MoleculeFunctional GroupPredicted SitePredicted Electrostatic Potential
Acetic AcidCarboxyl (-COOH)Hydroxyl Hydrogen (-OH)Strongly Positive (HBD)
Acetic AcidCarboxyl (-COOH)Carbonyl Oxygen (C=O)Strongly Negative (HBA)
Naphthalene-1,8-diolHydroxyl (-OH) at C1Hydroxyl Hydrogen (-OH)Positive (HBD)
Naphthalene-1,8-diolHydroxyl (-OH) at C1Hydroxyl Oxygen (-OH)Negative (HBA)
Naphthalene-1,8-diolHydroxyl (-OH) at C8Hydroxyl Hydrogen (-OH)Positive (HBD)
Naphthalene-1,8-diolHydroxyl (-OH) at C8Hydroxyl Oxygen (-OH)Negative (HBA)

Molecular Dynamics Simulations for Co-crystal Formation Pathways and Free Energy Landscapes

Molecular dynamics (MD) simulations offer a powerful approach to understanding the kinetic and thermodynamic aspects of co-crystal formation by modeling the system at an atomic level over time. rsc.orgmdpi.com For the Acetic acid–naphthalene-1,8-diol (1/1) system, MD simulations can elucidate the pathways of self-assembly and nucleation, and be used to compute the free energy landscape governing the co-crystallization process.

An MD simulation would begin by constructing a simulation box containing a stoichiometric ratio of acetic acid and naphthalene-1,8-diol molecules, typically solvated in an explicit solvent. The system's evolution is then simulated by numerically integrating Newton's equations of motion for each atom, governed by a carefully selected force field that defines the inter- and intramolecular forces. mdpi.com Over the course of the simulation, which can span nanoseconds to microseconds, the molecules diffuse, interact, and self-assemble, potentially leading to the nucleation and growth of a co-crystal. rsc.org

Key insights from MD simulations include:

Formation Pathways: By tracking the trajectories of individual molecules, it is possible to observe the step-by-step mechanism of co-crystal formation. This includes the initial formation of hydrogen-bonded dimers and oligomers in solution, followed by their organization into a stable crystal lattice. This methodology has been successfully used to predict the crystal shape of naphthalene from solution. rsc.org

Free Energy Landscapes: Advanced sampling techniques, such as metadynamics, can be coupled with MD to explore the free energy landscape of the system. This landscape maps the relative free energies of different molecular arrangements, from the disordered solution state to the ordered co-crystal structure. The minima on this landscape represent stable or metastable solid forms, while the pathways between them reveal the energetic barriers to nucleation and phase transitions. This provides a thermodynamic basis for why co-crystal formation is favorable over the crystallization of the individual components.

Table 2: Typical Parameters for an MD Simulation of Co-crystal Formation
ParameterDescription/Typical Value
System CompositionAcetic Acid and Naphthalene-1,8-diol molecules (1:1 ratio) in a solvent box (e.g., ethanol, water)
Force FieldGeneral Amber Force Field (GAFF), OPLS-AA, or CHARMM
EnsembleIsothermal-isobaric (NPT) to mimic experimental conditions
TemperatureTypically set to a constant value (e.g., 298 K)
PressureTypically set to a constant value (e.g., 1 atm)
Simulation TimeNanoseconds (ns) to microseconds (µs)
AnalysisRadial distribution functions, hydrogen bond analysis, root-mean-square deviation (RMSD), free energy calculations

In Silico Screening and Co-former Selection Methodologies Applicable to Naphthalene-1,8-diol Systems

In silico screening refers to a suite of computational techniques designed to rapidly assess the likelihood of co-crystal formation between a target molecule, in this case, Naphthalene-1,8-diol, and a large library of potential co-formers, such as acetic acid. nih.govnih.gov These methods are cost-effective and accelerate the discovery process by prioritizing candidates for experimental validation. researchgate.net Several methodologies are applicable to the Naphthalene-1,8-diol system.

Hydrogen Bond Propensity: This knowledge-based approach utilizes information from crystallographic databases like the Cambridge Structural Database (CSD) to determine the statistical probability of certain functional groups forming specific hydrogen-bonded synthons. researchgate.netacs.org For Naphthalene-1,8-diol, the hydroxyl groups would be analyzed for their propensity to form hydrogen bonds with various co-former functional groups, including the carboxylic acid group of acetic acid. A high propensity for forming a robust acid-hydroxyl heterosynthon would rank acetic acid as a promising co-former.

Conductor-like Screening Model for Real Solvents (COSMO-RS): This is a powerful quantum mechanics-based method that can predict the thermodynamic properties of mixtures. For co-crystal screening, COSMO-RS is used to calculate the excess enthalpy (H_ex) of mixing between the two components in a supercooled liquid state. nih.gov A negative H_ex value indicates an energetically favorable interaction between the API and co-former, suggesting a high probability of co-crystal formation. This method can be used to rank a list of potential co-formers for Naphthalene-1,8-diol based on their predicted interaction strength. nih.gov

Molecular Complementarity: This approach evaluates the geometric and electrostatic compatibility between molecules. acs.org It considers factors like molecular shape, size, and dipole moments to predict how well two different molecules might pack together in a crystal lattice. Acetic acid, being a small molecule, could effectively fill voids and form complementary electrostatic interactions with the larger Naphthalene-1,8-diol molecule.

These in silico tools provide a rational basis for co-former selection, moving beyond trial-and-error experimentation and towards a more targeted design of multi-component crystalline materials. acs.org

Table 3: Summary of In Silico Screening Methods for Naphthalene-1,8-diol
MethodologyPrincipleApplication to SystemIndicator of Success
Hydrogen Bond PropensityStatistical analysis of known crystal structures (CSD). researchgate.netPredicts the likelihood of forming specific synthons between -OH groups of Naphthalene-1,8-diol and the -COOH group of Acetic Acid.High probability of forming a stable acid-hydroxyl heterosynthon.
Hansen Solubility Parameters (HSP)"Like dissolves like" principle based on dispersion, polar, and H-bonding parameters. nih.govCalculates the difference in HSP between Naphthalene-1,8-diol and Acetic Acid.Small difference in HSP values (e.g., Δδ ≤ 7 MPa¹/²). nih.gov
COSMO-RSQuantum chemical calculation of thermodynamic properties of mixtures. nih.govComputes the excess enthalpy (H_ex) of mixing for the two components.Negative value for H_ex.
Molecular ComplementarityAssessment of shape, size, and electrostatic compatibility. acs.orgEvaluates how well Acetic Acid fits with Naphthalene-1,8-diol in a hypothetical crystal lattice.High complementarity score.

Synthetic Strategies and Crystallization Techniques for Acetic Acid–naphthalene 1,8 Diol 1/1 Co Crystals

Solution-Based Co-crystallization Methods

Solution-based co-crystallization is a widely employed strategy that relies on the dissolution of both co-formers—in this case, acetic acid and naphthalene-1,8-diol (B1214196)—in a suitable solvent system, followed by nucleation and growth of the co-crystal. mdpi.com These methods offer excellent control over crystal properties and purity. mdpi.com

Solvent evaporation is a common and straightforward technique for producing co-crystals, particularly for initial screening and for obtaining single crystals suitable for structural analysis. acs.orghumanjournals.com The process involves dissolving stoichiometric amounts of the active pharmaceutical ingredient (API) and the co-former in a common solvent or a solvent mixture. The subsequent slow evaporation of the solvent increases the concentration of the solutes, leading to supersaturation and eventually the crystallization of the thermodynamically favored solid phase, which is ideally the co-crystal. acs.org

The selection of the solvent is a critical parameter. A suitable solvent should dissolve both components in the desired ratio. The evaporation rate, which can be controlled by temperature and atmospheric pressure, also affects the quality of the resulting crystals; a slower process generally yields larger and higher-quality crystals. unifr.ch Hydrogen bonding between the solvent and the co-formers can either facilitate or hinder co-crystal formation, making solvent choice a key aspect of process design. unifr.ch

Table 1: Illustrative Parameters for Solvent Evaporation Co-crystallization

Parameter Description Typical Values/Conditions
Co-formers Acetic Acid, Naphthalene-1,8-diol 1:1 Stoichiometric Ratio
Solvents Solvents capable of dissolving both co-formers. Ethanol, Methanol, Acetone, Ethyl Acetate, Acetonitrile
Temperature Typically ambient temperature to ensure slow evaporation. 20-25°C
Environment Open or partially covered vial to control evaporation rate. Vented fume hood, desiccator

| Outcome | Formation of single or polycrystalline co-crystal material. | Dependent on evaporation rate and solvent system |

Cooling crystallization is a scalable method that leverages the temperature-dependent solubility of the co-formers. acs.org In this approach, acetic acid and naphthalene-1,8-diol are dissolved in a solvent at an elevated temperature to create a saturated or near-saturated solution. A controlled reduction in temperature decreases the solubility of the components, inducing supersaturation and subsequent co-crystallization. acs.org

This technique allows for precise control over the crystallization process through the cooling rate, which influences nucleation density and crystal growth, thereby determining the final crystal size distribution. Seeding the solution with pre-existing co-crystals can be employed to control polymorphism and improve the reproducibility of the process. mdpi.com Cooling crystallization is often preferred for industrial scale-up due to its efficiency and control. mdpi.com

Table 2: Example Cooling Profile for Co-crystallization

Step Temperature (°C) Rate of Change Purpose
1 60°C - Dissolution of Co-formers
2 60°C → 40°C 0.5°C/min Controlled Nucleation & Growth
3 40°C → 20°C 1.0°C/min Further Crystal Growth

Isothermal slurry conversion is a powerful technique used to identify the most stable polymorphic form of a co-crystal and to produce it in a pure state. The method involves creating a slurry by adding an excess of the solid starting materials (acetic acid and naphthalene-1,8-diol) to a solvent in which they have limited solubility. acs.org The mixture is then agitated at a constant temperature.

In the slurry, a solution-mediated transformation occurs. The less stable crystalline forms (including the individual co-formers or metastable co-crystal polymorphs) dissolve and the more stable co-crystal form crystallizes out of the solution over time until thermodynamic equilibrium is reached. acs.org The duration of the conversion can range from minutes to hours, depending on the solvent and the solubility of the components. acs.org This method is particularly valuable for ensuring the production of a thermodynamically stable and pure co-crystal phase.

Reaction co-crystallization is a method where the co-crystal is formed simultaneously with a chemical reaction. While less common for a simple acid-base co-crystal like acetic acid–naphthalene-1,8-diol, the principles can be applied where one of the co-formers is generated in situ. More broadly, the term can describe processes where co-crystal formation is the direct and intended consequence of mixing the components in a solution, often leading to rapid precipitation. acs.org The process kinetics are governed by both the dissolution rates of the starting materials and the nucleation and growth rates of the co-crystal product. uni-muenchen.de Understanding the ternary phase diagram of the two co-formers and the solvent is crucial for designing a robust reaction co-crystallization process. mdpi.com

Solid-State and Mechanochemical Co-crystallization Approaches

Solid-state or mechanochemical methods involve the formation of co-crystals by applying mechanical energy to a mixture of solid reactants, often with minimal or no solvent. researchgate.net These techniques are considered green chemistry approaches due to the reduction in solvent use. acs.orgresearchgate.net

Neat grinding involves the manual or mechanical grinding of a stoichiometric mixture of the solid co-formers using a mortar and pestle. humanjournals.comresearchgate.net The mechanical force applied breaks down the crystal lattices of the reactants, increases the surface area, and facilitates intimate contact, leading to the formation of the co-crystal phase at the particle interfaces. acs.org

Ball milling is a more energetic and reproducible mechanochemical technique. acs.org It utilizes a high-speed shaker or planetary mill where the solid mixture of acetic acid and naphthalene-1,8-diol is placed in a jar with grinding media (balls). The high-energy collisions between the balls and the powder mixture provide the mechanical force necessary to induce the solid-state transformation into the co-crystal. researchgate.netnih.gov

A variation of this method is liquid-assisted grinding (LAG), where a minuscule amount of a liquid is added to the solid mixture before milling. acs.org The liquid phase can act as a catalyst, accelerating the reaction by facilitating molecular transport and mobility, often resulting in a more crystalline product compared to neat grinding. acs.org

Table 3: Typical Parameters for Mechanochemical Co-crystallization

Parameter Neat Grinding Ball Milling
Apparatus Agate Mortar and Pestle Planetary or Shaker Mill
Reactants Stoichiometric solid mixture Stoichiometric solid mixture
Energy Input Manual grinding force High-frequency vibration/rotation (e.g., 30-60 Hz)
Duration 15-60 minutes 15-90 minutes
Additives None Often none (neat) or catalytic amounts of a liquid (LAG)

| Outcome | Polycrystalline co-crystal powder | Polycrystalline co-crystal powder, potentially amorphous phases |

Despite a comprehensive search of scientific literature, no specific information, research articles, or experimental data were found for the chemical compound “Acetic acid--naphthalene-1,8-diol (1/1)”. Consequently, it is not possible to generate an article on the synthetic strategies and crystallization techniques for this specific co-crystal as requested.

The search included broad terms related to co-crystal synthesis, such as liquid-assisted grinding (LAG), melt crystallization, eutectic phase formation, and scalable co-crystal preparation technologies. Further targeted searches combining these techniques with the specific components, "acetic acid" and "naphthalene-1,8-diol," also did not yield any relevant results.

Therefore, the requested article, with its detailed outline focusing on synthetic strategies, crystallization techniques, and advanced preparation technologies for "Acetic acid--naphthalene-1,8-diol (1/1)," cannot be produced due to the absence of foundational research on this particular compound in the available scientific domain.

Advanced Spectroscopic and Diffractional Characterization of Acetic Acid–naphthalene 1,8 Diol 1/1 Co Crystals

Single-Crystal X-ray Diffraction for Definitive Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials. For the acetic acid–naphthalene-1,8-diol (B1214196) (1/1) co-crystal, this technique would provide unequivocal proof of its formation and offer precise details on its structural architecture.

Table 1: Representative Unit Cell Parameters for a Hypothetical Acetic Acid–Naphthalene-1,8-diol (1/1) Co-crystal. This table is illustrative and based on typical values for organic co-crystals, as specific experimental data is not publicly available.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Z is the number of formula units per unit cell.

SCXRD reveals the precise conformation of both the acetic acid and naphthalene-1,8-diol molecules within the co-crystal lattice. It would detail bond lengths, bond angles, and torsional angles, confirming how the molecular geometries might be altered upon co-crystallization compared to their individual solid-state structures. Furthermore, the analysis would illuminate the three-dimensional packing arrangement, showing how the two components are organized relative to one another, likely in alternating layers or other structured motifs. vulcanchem.com

The primary driving force for the formation of the acetic acid–naphthalene-1,8-diol co-crystal is expected to be hydrogen bonding. SCXRD provides a quantitative assessment of these interactions, including the precise measurement of bond lengths and angles between donor and acceptor atoms. The key hydrogen bond would be between the carboxylic acid group of acetic acid and the hydroxyl groups of naphthalene-1,8-diol. The strength and geometry of these bonds dictate the stability and structure of the co-crystal.

Table 2: Expected Hydrogen Bond Geometries in Acetic Acid–Naphthalene-1,8-diol (1/1) Co-crystal. This table is illustrative. D refers to the donor atom, H to the hydrogen atom, and A to the acceptor atom.

D—H···AD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
O(acid)—H···O(diol)~ 0.84~ 1.8~ 2.6~ 170
O(diol)—H···O(acid)~ 0.84~ 1.8~ 2.7~ 170

Beyond hydrogen bonding, other non-covalent interactions such as π-π stacking between the naphthalene (B1677914) rings could also play a role in stabilizing the crystal structure. SCXRD allows for the characterization of these weaker, yet significant, interactions.

Powder X-ray Diffraction (PXRD) for Phase Identification, Purity, and Polymorphic Screening

Powder X-ray diffraction (PXRD) is an essential tool for the bulk characterization of crystalline solids. A PXRD pattern, which is a fingerprint of a specific crystalline phase, would be used to confirm the formation of the acetic acid–naphthalene-1,8-diol co-crystal by comparing its pattern to those of the individual starting materials. The unique diffraction peaks of the co-crystal would signify the creation of a new crystalline phase.

Furthermore, PXRD is crucial for assessing the purity of the bulk sample, ensuring that it is a single phase and not a mixture of the co-crystal and unreacted components. It is also a primary method for polymorphic screening, which is the search for different crystalline forms (polymorphs) of the same compound that can have different physical properties.

Vibrational Spectroscopy for Intermolecular Interaction Probing

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is highly sensitive to the chemical environment of functional groups and is therefore an excellent method for probing the intermolecular interactions within the co-crystal.

The formation of hydrogen bonds in the co-crystal leads to predictable shifts in the vibrational frequencies of the involved functional groups. For the acetic acid–naphthalene-1,8-diol co-crystal, the most significant changes are expected in the O-H and C=O stretching regions of the FTIR spectrum.

Specifically, the broad O–H stretching band of the carboxylic acid in acetic acid, typically found around 3000 cm⁻¹, would be expected to shift and potentially sharpen upon forming a hydrogen bond with the hydroxyl group of naphthalene-1,8-diol. Similarly, the O-H stretching vibrations of the naphthalene-1,8-diol would also be altered.

A key indicator of co-crystal formation would be a shift in the carbonyl (C=O) stretching frequency of acetic acid. vulcanchem.com In its dimeric form, solid acetic acid shows a C=O stretch around 1710 cm⁻¹. In the co-crystal, the hydrogen bonding of the carbonyl oxygen with the hydroxyl group of naphthalene-1,8-diol would likely cause a shift in this peak to a lower wavenumber, providing strong evidence of the specific intermolecular interaction. vulcanchem.com

Table 3: Predicted Characteristic FTIR Vibrational Frequencies (cm⁻¹) for Acetic Acid–Naphthalene-1,8-diol (1/1) Co-crystal and its Precursors. This table is based on general spectroscopic principles and literature predictions. vulcanchem.com

Functional GroupAcetic AcidNaphthalene-1,8-diolAcetic Acid–Naphthalene-1,8-diol (1/1) Co-crystal
O–H stretch (carboxylic acid)~3000 (broad)N/AShifted and broadened (3200-3500)
O–H stretch (phenol)N/A~3300Shifted and broadened (3200-3500)
C=O stretch~1710N/AShifted to lower wavenumber (~1700-1750)

Raman Spectroscopy: High-Frequency and Low-Frequency Modes for Lattice Dynamics and Intermolecular Forces

Raman spectroscopy is a powerful non-destructive technique for characterizing pharmaceutical co-crystals, providing detailed insights into both intramolecular covalent bonds and intermolecular interactions within the crystal lattice. The analysis is typically divided into two regions: the high-frequency region (above 200 cm⁻¹), which corresponds to internal molecular vibrations, and the low-frequency or terahertz/far-infrared region (below 200 cm⁻¹), which is sensitive to external lattice vibrations (phonons). nih.govrsc.org

In the Acetic acid–naphthalene-1,8-diol (1/1) co-crystal, the formation of hydrogen bonds between the carboxylic acid group of acetic acid and the hydroxyl groups of naphthalene-1,8-diol is the primary driving force for co-crystallization. These interactions induce noticeable changes in the high-frequency Raman spectrum compared to the pure starting materials. The stretching vibration of the carbonyl group (C=O) in pure acetic acid and the hydroxyl (O-H) stretches in both molecules are particularly sensitive to this new hydrogen-bonding environment. The formation of the co-crystal typically results in a shift of these bands, confirming the interaction between the two components in the solid state. ed.ac.uk

For instance, the C=O stretching frequency in the co-crystal is expected to shift compared to that of crystalline acetic acid. Similarly, the broad O-H stretching bands of the interacting hydroxyl groups would be altered, reflecting the new hydrogen bond network.

Table 1: Hypothetical High-Frequency Raman Shifts for Acetic acid–naphthalene-1,8-diol (1/1) and Precursors This data is illustrative and based on typical spectral changes observed upon co-crystallization.

CompoundKey Vibrational ModeWavenumber (cm⁻¹)Expected Shift in Co-crystal
Acetic AcidC=O Stretch~1670Shift to lower frequency
Naphthalene-1,8-diolO-H Stretch~3250Broadening and shift
Acetic acid–naphthalene-1,8-diol (1/1)C=O Stretch (H-bonded)~1655-15 cm⁻¹
Acetic acid–naphthalene-1,8-diol (1/1)O-H Stretch (H-bonded)~3100Broadening and shift

The low-frequency region of the Raman spectrum provides a direct fingerprint of the crystal lattice structure. nih.gov Since the co-crystal possesses a unique crystal lattice distinct from that of its parent components, it exhibits a unique set of low-frequency phonon modes. These modes arise from the collective motions of the molecules within the crystal structure and are highly sensitive to intermolecular forces like hydrogen bonding and van der Waals interactions. The appearance of new, sharp peaks in the sub-200 cm⁻¹ range is considered definitive proof of co-crystal formation.

Table 2: Illustrative Low-Frequency Raman Modes for Lattice Dynamics Analysis This data is illustrative. The presence of unique peaks for the co-crystal is a key indicator of a new crystalline phase.

CompoundLow-Frequency Peaks (cm⁻¹)Interpretation
Acetic Acid55, 85, 120Lattice modes of pure acetic acid
Naphthalene-1,8-diol48, 70, 95Lattice modes of pure diol
Acetic acid–naphthalene-1,8-diol (1/1)40, 62, 88, 110, 145Unique lattice modes of the co-crystal, indicating a new periodic structure and distinct intermolecular interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Solid State for Structural Elucidation

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable tool for the structural characterization of crystalline and amorphous materials, including co-crystals. osti.gov It provides information on the local chemical environment of each atom, allowing for the unambiguous confirmation of co-crystal formation and elucidation of structural details such as hydrogen bonding. unito.it For the Acetic acid–naphthalene-1,8-diol (1/1) system, ¹³C and ¹H magic-angle spinning (MAS) NMR experiments are particularly valuable.

The ¹³C cross-polarization magic-angle spinning (CP-MAS) spectrum of the co-crystal would show a single set of resonances for each carbon atom in the asymmetric unit, confirming the formation of a single, homogeneous crystalline phase. The chemical shifts of the carbon atoms involved in or adjacent to the hydrogen bonding—specifically the carbonyl carbon of acetic acid and the aromatic carbons of naphthalene-1,8-diol bonded to the hydroxyl groups—are expected to be different from those in the spectra of the pure components. This is because the formation of hydrogen bonds alters the electron density distribution around the nuclei, thereby changing their magnetic shielding. osti.gov

For example, the carbonyl carbon of acetic acid would likely experience a downfield shift (to a higher ppm value) in the co-crystal due to its participation as a hydrogen bond acceptor. Conversely, the C–OH carbons in naphthalene-1,8-diol would also exhibit shifts indicative of their involvement in the new intermolecular arrangement. These shifts serve as a spectral signature of the co-crystal structure.

Table 3: Representative ¹³C Solid-State NMR Chemical Shifts for Structural Elucidation This data is illustrative of expected chemical shift changes upon co-crystal formation and is not based on measured values.

CompoundCarbon Atom of InterestExpected Chemical Shift (ppm)
Acetic AcidCarbonyl (C=O)~177
Naphthalene-1,8-diolC1/C8 (bearing -OH)~152
Acetic acid–naphthalene-1,8-diol (1/1)Carbonyl (C=O)~180 (Downfield shift)
Acetic acid–naphthalene-1,8-diol (1/1)C1/C8 (bearing -OH)~155 (Downfield shift)

Furthermore, ¹H ssNMR can directly probe the protons involved in the hydrogen bonds. The chemical shift of the acidic proton provides direct evidence of the nature of the hydrogen bond (e.g., charge-assisted vs. neutral) and can distinguish a true co-crystal from a salt. osti.gov

Terahertz (THz) Spectroscopic Imaging for Spatiotemporal Distribution Analysis

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz, or ~3-333 cm⁻¹), is a powerful technique for analyzing the low-frequency vibrational modes of a crystal lattice. researchgate.net These low-energy vibrations correspond to the collective motions of molecules and are directly related to intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov Consequently, THz spectroscopy is exceptionally sensitive to the unique crystal structure of a co-crystal.

The Acetic acid–naphthalene-1,8-diol (1/1) co-crystal is expected to exhibit a distinct THz absorption spectrum with characteristic peaks that are absent in the spectra of pure acetic acid and pure naphthalene-1,8-diol. researchgate.net These unique spectral features serve as a fingerprint for the co-crystal, allowing for its unambiguous identification and quantification in a mixture.

Table 4: Illustrative Characteristic THz Absorption Peaks for the Acetic acid–naphthalene-1,8-diol (1/1) Co-crystal This data is hypothetical and represents the expected unique spectral features of the co-crystal phase.

CompoundCharacteristic Absorption Peaks (THz)
Acetic Acid1.1, 1.8
Naphthalene-1,8-diol1.4, 2.1
Acetic acid–naphthalene-1,8-diol (1/1)0.9, 1.6, 2.5

The specificity of the THz spectrum enables its use in chemical imaging. nih.gov By setting a THz imaging system to a frequency where the co-crystal has a strong, unique absorption peak (e.g., 1.6 THz in the hypothetical data above), it is possible to map the spatial distribution of the co-crystal within a sample, such as a pharmaceutical tablet. The intensity of the transmitted or reflected THz radiation at that frequency correlates with the concentration of the co-crystal at each point (pixel) in the image. This allows for a non-invasive, spatiotemporal analysis of co-crystal distribution, providing critical information on the uniformity of the solid dosage form and how it might change over time or under different environmental conditions. researchgate.netnih.gov

Polymorphism, Desolvation, and Phase Behavior in Acetic Acid–naphthalene 1,8 Diol 1/1 Co Crystal Systems

Conformational Polymorphism of Acetic Acid and Naphthalene-1,8-diol (B1214196) Components within Co-crystals

No specific data is available in the current scientific literature regarding the conformational polymorphism of acetic acid and naphthalene-1,8-diol within the 1:1 co-crystal.

Impact of Crystallization Conditions and Co-former Stoichiometry on Polymorphic Outcomes

There are no published studies detailing the influence of different crystallization conditions or co-former stoichiometry on the polymorphic outcomes for the Acetic acid--naphthalene-1,8-diol (1/1) co-crystal.

Kinetics and Mechanisms of Solution-Mediated Polymorphic Transformations

The kinetics and mechanisms of solution-mediated polymorphic transformations for the Acetic acid--naphthalene-1,8-diol (1/1) co-crystal have not been reported in the available scientific literature.

Computational Prediction of Hypothetical Polymorphs and Experimental Verification Strategies

No computational studies predicting hypothetical polymorphs of the Acetic acid--naphthalene-1,8-diol (1/1) co-crystal, nor any corresponding experimental verification strategies, have been found in the public domain.

Advanced Materials Science Applications and Functional Properties of Organic Co Crystals Featuring Naphthalene 1,8 Diol Motifs

Rational Design of Organic Functional Materials through Co-crystallization

Co-crystallization is a powerful technique in materials science for creating novel crystalline solids with tailored properties. This method involves combining two or more different neutral molecules in a stoichiometric ratio within a single crystal lattice through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The resulting co-crystals can exhibit physical and chemical properties that are significantly different from and often superior to those of the individual components.

The rational design of functional organic materials, including those based on naphthalene-1,8-diol (B1214196), relies on the principles of crystal engineering. By understanding and controlling the intermolecular interactions, it is possible to direct the assembly of molecules into specific crystalline architectures. This control over the solid-state structure is crucial for tuning the material's electronic, optical, and magnetic properties. For the "Acetic acid--naphthalene-1,8-diol (1/1)" co-crystal, the hydrogen bonding between the carboxylic acid group of acetic acid and the hydroxyl groups of naphthalene-1,8-diol would be the primary interaction guiding the crystal packing.

A predicted synthesis method for this co-crystal involves dissolving equimolar amounts of naphthalene-1,8-diol and acetic acid in a suitable solvent, followed by slow evaporation to facilitate co-crystal formation. vulcanchem.com The resulting structure would likely feature alternating layers of the two components. vulcanchem.com The predicted lower melting point of the co-crystal compared to pure naphthalene-1,8-diol suggests a modification of the crystal lattice energy upon the inclusion of acetic acid. vulcanchem.com

Optoelectronic Applications of Charge Transfer (CT) Co-crystals

Charge transfer (CT) co-crystals are a class of organic materials where an electron is transferred from an electron-donating molecule to an electron-accepting molecule in the ground or excited state. This phenomenon can give rise to unique optoelectronic properties. While specific data for "Acetic acid--naphthalene-1,8-diol (1/1)" is unavailable, research on other naphthalene-based co-crystals, particularly those involving naphthalene (B1677914) diimides, demonstrates the potential for tunable optical and electronic properties through co-crystallization. rsc.org

Engineering of Semiconducting Properties and Charge Carrier Transport

The semiconducting properties of organic co-crystals are highly dependent on the molecular packing and the degree of charge transfer between the donor and acceptor molecules. nih.gov The arrangement of molecules in the crystal lattice dictates the efficiency of charge carrier (electron and hole) transport. In many organic co-crystals, enhanced charge transport properties have been observed compared to the single-component materials. nih.gov For "Acetic acid--naphthalene-1,8-diol (1/1)," an investigation into its crystal structure and electronic properties would be required to determine its potential as a semiconductor.

Ferroelectric and Photoelectric Phenomena in Co-crystalline Systems

Ferroelectric organic co-crystals are materials that exhibit a spontaneous electric polarization that can be reversed by an external electric field. mdpi.comrsc.org This property is of great interest for applications in data storage and sensors. The emergence of ferroelectricity in co-crystals is often linked to proton transfer or displacive transitions within the crystal lattice. Photoelectric phenomena, where light absorption leads to the generation of free charge carriers, are also a key feature of many charge-transfer co-crystals. nih.gov The potential for such properties in "Acetic acid--naphthalene-1,8-diol (1/1)" would need to be experimentally verified.

Light-Emitting and Photothermal Energy Conversion Capabilities

The photoluminescence properties of co-crystals can be significantly different from their individual components. researchgate.netrsc.org Co-crystallization can lead to changes in the emission wavelength and quantum yield, offering a pathway to new fluorescent and phosphorescent materials. researchgate.netresearchgate.net Photothermal energy conversion, the process of converting absorbed light into heat, is another potential application area for functional organic materials. The specific light-emitting and photothermal properties of "Acetic acid--naphthalene-1,8-diol (1/1)" remain to be explored.

Magnetic Properties of Organic Co-crystals

While most organic molecules are non-magnetic, co-crystallization can be used to design materials with emergent magnetic properties. nih.gov This can be achieved by incorporating molecules with unpaired electrons (radicals) or by inducing specific electronic states through charge transfer interactions. The magnetic behavior of co-crystals is highly dependent on the stacking arrangement of the donor and acceptor molecules. nih.gov There is currently no information to suggest that "Acetic acid--naphthalene-1,8-diol (1/1)" would exhibit significant magnetic properties.

Chemo-sensing and Molecular Recognition Applications

Naphthalene-based compounds have been explored for their potential in chemical sensing and molecular recognition due to their fluorescent properties. nih.gov Changes in the fluorescence of these materials upon interaction with specific analytes can be used for detection. Co-crystals can offer enhanced selectivity and sensitivity in chemo-sensing applications. The ability of "Acetic acid--naphthalene-1,8-diol (1/1)" to act as a chemo-sensor would depend on its specific interactions with target molecules and the resulting changes in its physical properties.

Data Table of Predicted Physicochemical Properties

PropertyPredicted ValueUnit
Melting Point90–110 (decomposition)°C
Boiling PointN/A (decomposes)°C
Density~1.20g/cm³
pKa (Phenolic -OH)≈ 6.36
pKa (Carboxylic -OH)≈ 4.76

This data is based on predictions and estimations. vulcanchem.com

Information Not Found

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "Acetic acid--naphthalene-1,8-diol (1/1)," it has been determined that there is no available information regarding its specific functional properties as outlined in the user's request.

Searches were conducted to find research on:

Selective detection mechanisms involving the co-crystal.

Reversible color-changing properties in response to analytes.

The development of novel materials through co-crystallization engineering of this specific compound.

The search results did not yield any documents, studies, or data related to these advanced materials science applications for the "Acetic acid--naphthalene-1,8-diol (1/1)" co-crystal. While general information on co-crystals of other naphthalene derivatives exists, the strict requirement to focus solely on the specified compound prevents the inclusion of analogous but irrelevant data.

Therefore, the content required to generate the article under the specified headings (6.4.1, 6.4.2, and 6.5) is not available in the public domain accessible via the search tool. It is not possible to produce a scientifically accurate and non-speculative article that adheres to the provided outline.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing acetic acid–naphthalene-1,8-diol (1/1) complexes in laboratory settings?

  • Methodological Answer :

  • Synthesis : Combine stoichiometric equivalents of naphthalene-1,8-diol and acetic acid in a polar solvent (e.g., ethanol) under reflux for 4–6 hours. Recrystallize the product using a mixed solvent system (e.g., ethanol/water) to isolate the complex .

  • Characterization : Verify the product via melting point analysis (naphthalene-1,8-diol melts at 142–143°C) and NMR spectroscopy (observe downfield shifts for phenolic -OH protons at δ 8–10 ppm due to hydrogen bonding with acetic acid) .

    • Key Data :
PropertyValue (Naphthalene-1,8-diol)Reference
Melting Point142–143°C
Boiling Point375.4°C
Density1.33 g/cm³

Q. How can researchers verify the purity and stoichiometry of acetic acid–naphthalene-1,8-diol complexes?

  • Methodological Answer :

  • Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Determine stoichiometry via 1H-NMR integration : Compare the ratio of acetic acid’s methyl protons (δ 2.1 ppm) to naphthalene-1,8-diol’s aromatic protons (δ 6.5–8.5 ppm) .

Advanced Research Questions

Q. What electrochemical characterization techniques are suitable for studying the redox behavior of naphthalene-1,8-diol in acetic acid systems?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode) in acetic acid buffer (pH 4.8). Observe redox peaks corresponding to the diol/diacid couple (e.g., oxidation at +0.5 V vs. Ag/AgCl) .
  • Transient Absorption Spectroelectrochemistry : Monitor excited-state relaxation dynamics (fs–ns timescale) to resolve electron-transfer mechanisms between the diol and acetic acid .

Q. How do hydrogen-bonding interactions between acetic acid and naphthalene-1,8-diol influence the compound’s stability and reactivity?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (PBE0/6-31+G(d,p)) to optimize hydrogen-bonded structures and calculate interaction energies. Compare with experimental IR spectra (O-H stretching at 3200–3400 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss under nitrogen atmosphere; hydrogen-bonded complexes exhibit higher decomposition temperatures than individual components .

Q. How can researchers resolve contradictions in reaction yields when using acetic acid–naphthalene-1,8-diol in acid-catalyzed reactions?

  • Methodological Answer :

  • Parameter Optimization : Vary acetic acid concentration (10–50% v/v) and catalyst load (e.g., 0.1–1 mol% p-toluenesulfonic acid) to identify optimal conditions .
  • Mechanistic Analysis : Use kinetic isotope effects (KIE) with deuterated acetic acid (CD3COOD) to probe proton-transfer steps in rate-limiting stages .

Key Methodological Insights

  • Synthesis : Prioritize recrystallization for high-purity complexes, leveraging acetic acid’s role as both solvent and hydrogen-bond donor .
  • Electrochemical Studies : Combine CV with ultrafast spectroscopy to decouple proton-coupled electron transfer (PCET) steps .
  • Computational Validation : Cross-reference DFT-predicted vibrational spectra with experimental IR/Raman data to validate hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.